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Compound of Interest

Compound Name: ent-Atorvastatin

CAS No.: 110862-48-1

Cat. No.: B1666116 Get Quote

Introduction & Scientific Rationale
In the investigation of statin pleiotropy, distinguishing between HMG-CoA reductase-dependent

effects (cholesterol lowering) and off-target mechanisms (e.g., direct membrane modulation,

LFA-1 binding, or isoprenoid-independent signaling) is critical.

Atorvastatin (Lipitor®) is administered as the calcium salt of the (3R,5R)-enantiomer, which

potently inhibits HMG-CoA reductase (IC50 ~8 nM). Its enantiomer, ent-Atorvastatin (also

known as the (3S,5S)-enantiomer), exhibits negligible activity against HMG-CoA reductase yet

retains identical physicochemical properties (lipophilicity, pKa) to the active drug.

This protocol details the formulation and administration of ent-Atorvastatin. It is designed to

serve as a stereochemical negative control:

If biological effect persists with ent-Atorvastatin: The mechanism is likely HMG-CoA

reductase independent (off-target).

If biological effect is lost with ent-Atorvastatin: The mechanism is HMG-CoA reductase

dependent.
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Critical Stability Warning: Like all statins, ent-Atorvastatin exists in an equilibrium between the

hydroxy-acid (active form structure) and the lactone (closed ring).

Acid Form: Predominant at neutral/alkaline pH. (Required for HMG-CoA reductase binding

studies).

Lactone Form: Forms rapidly at acidic pH (< pH 6.0). The lactone is generally more lipophilic

and has distinct pharmacokinetic properties.

Storage: Store powder at -20°C under desiccant. Protect from light.

Property Specification

Chemical Name (3S,5S)-Atorvastatin Calcium (or Sodium)

Molecular Weight ~558.64 g/mol (Free Acid)

Solubility
Low in water (<0.1 mg/mL); Soluble in DMSO,

Methanol

pKa ~4.5 (Carboxylic acid)

Pre-Formulation Strategy
For rodent studies (oral gavage), a suspension is the standard delivery method. Solutions in

DMSO are discouraged for chronic dosing due to vehicle toxicity and potential precipitation in

the gut.

Vehicle Choice: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) in water.

DOT Diagram 1: Formulation Workflow
This workflow ensures a homogeneous suspension while preventing acid-catalyzed

lactonization.
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Weigh ent-Atorvastatin
(Calcium Salt)

Wetting Step:
Add 1-2% volume Tween 80

(Paste formation)

 Prevent clumping

Dispersion:
Add 0.5% Methylcellulose

(Geometric Dilution)

 Slow addition

Homogenization:
Vortex / Sonicate (5 min)

Keep Temp < 30°C

QC Check:
Verify pH (Must be 7.0 - 8.0)

Check for aggregates

Storage:
4°C (Use within 7 days)

 Validated

Click to download full resolution via product page

Caption: Step-by-step micro-suspension protocol to ensure homogeneity and prevent

lactonization.
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Detailed Preparation Protocol (10 mg/kg Batch)
Objective: Prepare 10 mL of a 1 mg/mL suspension (Suitable for dosing 10 mg/kg to a 25g

mouse at 10 mL/kg volume).

Vehicle Preparation:

Heat 5 mL of distilled water to 80°C.

Add 50 mg Methylcellulose (viscosity 400 cP) while stirring to disperse.

Add 5 mL ice-cold water to solubilize the polymer. Stir until clear.

Weighing:

Weigh 10.0 mg of ent-Atorvastatin Calcium.[1]

Wetting (The "Paste" Method):

Place powder in a mortar or micro-centrifuge tube.

Add 20 µL of Tween 80 (Polysorbate 80).

Triturate/mix to form a smooth paste. This prevents hydrophobic powder from floating.

Dispersion:

Add the Methylcellulose vehicle in small aliquots (e.g., 500 µL), mixing thoroughly between

additions ("Geometric Dilution").

Transfer to final vial.

pH Adjustment (Crucial):

Check pH. If < 7.0, adjust with dilute NaOH (0.1 N) to pH 7.4–8.0.

Reasoning: Acidic environments in the formulation vial will convert the salt to the lactone

before administration.
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In Vivo Administration Guidelines
Rodents metabolize statins significantly faster than humans (via CYP3A induction). Doses must

be scaled accordingly to achieve human-equivalent plasma exposure.

Dosage Table

Species
Therapeutic
Range (Active)

ent-
Atorvastatin
Control Dose

Route Volume

Mouse
10 – 80

mg/kg/day

Equimolar to

Active Group
PO (Gavage) 10 mL/kg

Rat
10 – 50

mg/kg/day

Equimolar to

Active Group
PO (Gavage) 5 – 10 mL/kg

Note on Control Group Design: To validate a mechanism, you must run three arms:

Vehicle Control: (0.5% Methylcellulose)

Active Treatment: (3R,5R)-Atorvastatin (e.g., 10 mg/kg)

Stereo-Control: (3S,5S)-ent-Atorvastatin (10 mg/kg)

Experimental Logic & Mechanism Validation
The following diagram illustrates the decision matrix for interpreting results when using ent-
Atorvastatin.

DOT Diagram 2: Mechanistic Interpretation Logic
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Observed Phenotype
(e.g., Neuroprotection)

Active Atorvastatin
(3R, 5R) Treatment

ent-Atorvastatin
(3S, 5S)

 Control

HMG-CoA Reductase
(Cholesterol Pathway) Inhibits

Off-Target
(e.g., LFA-1, Membrane)

 Binds

 No Inhibition

 Binds

Ent = Inactive
(Effect Lost)

Ent = Active
(Effect Persists)

Mechanism:
HMG-CoA Dependent

Mechanism:
Pleiotropic/Off-Target

Click to download full resolution via product page

Caption: Decision matrix for interpreting stereoselective drug effects.
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Issue Probable Cause Corrective Action

Suspension settles rapidly
Particle size too large or

insufficient wetting.

Use the "Paste Method" with

Tween 80 before adding MC.

Sonicate for 5 mins.

Unexpected toxicity
Vehicle volume too high or

DMSO used.

Switch to Methylcellulose.

Keep PO volume ≤10 mL/kg

(mice).

Inconsistent PK Lactonization of the drug.

Check pH. If formulation is

acidic, the drug converts to

lactone, altering absorption

and clearance.

No effect in Positive Control Rapid metabolism in rodents.

Rodents induce CYP3A.

Ensure dosing is 10-20x the

human mg/kg dose. Consider

BID (twice daily) dosing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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